Cas no 1596653-85-8 (2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid)

2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(TERT-BUTOXYCARBONYL)OCTAHYDROCYCLOPENTA[C]PYRROLE-1-CARBOXYLIC ACID
- HEXAHYDRO-CYCLOPENTA[C]PYRROLE-1,2-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER
- (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
- (1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
- SFBZDQKMJLUZQF-UHFFFAOYSA-N
- BCP13830
- (1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-
- 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid
-
- MDL: MFCD08543931
- インチ: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
- InChIKey: SFBZDQKMJLUZQF-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C2([H])C([H])([H])C([H])([H])C([H])([H])C2([H])C1([H])C(=O)O[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 361
- トポロジー分子極性表面積: 66.8
2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-172992-0.5g |
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |
1596653-85-8 | 0.5g |
$685.0 | 2023-09-20 | ||
Enamine | EN300-172992-1.0g |
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |
1596653-85-8 | 1g |
$840.0 | 2023-06-04 | ||
TRC | B943735-50mg |
2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic Acid |
1596653-85-8 | 50mg |
$ 190.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1266678-1g |
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |
1596653-85-8 | 95% | 1g |
$1870 | 2024-06-06 | |
Enamine | EN300-172992-0.25g |
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |
1596653-85-8 | 0.25g |
$657.0 | 2023-09-20 | ||
eNovation Chemicals LLC | Y1266678-250mg |
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |
1596653-85-8 | 95% | 250mg |
$855 | 2024-06-06 | |
abcr | AB448387-1 g |
2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid; . |
1596653-85-8 | 1g |
€1,087.50 | 2023-07-18 | ||
A2B Chem LLC | AV94871-1g |
2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid |
1596653-85-8 | 95% | 1g |
$1142.00 | 2024-01-03 | |
abcr | AB448387-1g |
2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid; . |
1596653-85-8 | 1g |
€1848.30 | 2025-02-17 | ||
1PlusChem | 1P01B26V-1g |
2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid |
1596653-85-8 | 95% | 1g |
$1315.00 | 2023-12-20 |
2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acidに関する追加情報
Introduction to 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid (CAS No. 1596653-85-8)
2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid, with the CAS number 1596653-85-8, is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and an octahydrocyclopentacpyrrole scaffold. These attributes make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amino acids and peptides. It effectively masks the amino functionality, allowing for selective reactions at other sites of the molecule. The Boc group can be readily removed under mild acidic conditions, making it an ideal choice for multistep synthetic processes. In the context of 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid, this protecting group ensures that the amino functionality remains inert during synthetic manipulations, facilitating the construction of complex molecular architectures.
The octahydrocyclopentacpyrrole scaffold is a cyclic structure with five carbon atoms and one nitrogen atom, forming a seven-membered ring. This scaffold is known for its structural rigidity and conformational stability, which are advantageous in the design of bioactive compounds. The presence of this scaffold in 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid provides a robust platform for the introduction of functional groups that can modulate biological activity.
Recent research has highlighted the potential applications of compounds derived from 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings are particularly relevant in the development of new therapeutic agents for conditions such as chronic pain and inflammatory diseases. The unique combination of the Boc protecting group and the octahydrocyclopentacpyrrole scaffold allows for fine-tuning of pharmacological properties, making it a promising lead compound in drug discovery efforts.
In addition to its biological applications, 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid has been utilized in the synthesis of advanced materials and polymers. The rigid structure and functional versatility of this compound make it suitable for applications in materials science, where it can be incorporated into polymer backbones to enhance mechanical properties or introduce new functionalities.
The synthesis of 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid typically involves several steps, including the formation of the octahydrocyclopentacpyrrole core and the introduction of the Boc protecting group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For example, catalytic methods using transition metals have been developed to improve yield and reduce environmental impact. These advancements not only facilitate laboratory-scale synthesis but also pave the way for industrial-scale production.
The characterization of 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid is typically performed using a combination of spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods provide detailed information about the molecular structure and purity, ensuring that the compound meets high standards for use in research and development.
In conclusion, 2-(tert-Butoxycarbonyl)octahydrocyclopentacpyrrole-1-carboxylic Acid (CAS No. 1596653-85-8) is a multifunctional compound with significant potential in various scientific and industrial applications. Its unique structural features, combined with its synthetic versatility, make it an important intermediate in the development of new pharmaceuticals, materials, and advanced chemical products. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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